4-Hydroxyphenyl Maraviroc-d6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

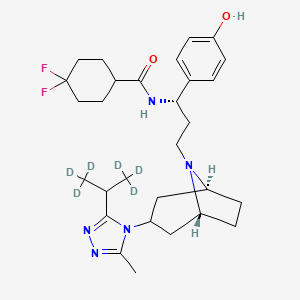

4-Hydroxyphenyl Maraviroc-d6: is a deuterated analog of 4-Hydroxyphenyl Maraviroc, which is a metabolite of Maraviroc. Maraviroc is a CCR5 antagonist used in the treatment of CCR5-tropic HIV-1 infection. The deuterated form, this compound, is particularly useful in research for tracing the pharmacokinetics and dynamics of Maraviroc without interference from non-deuterated forms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of 4-Hydroxyphenyl Maraviroc-d6 involves the incorporation of deuterium atoms into the structure of 4-Hydroxyphenyl Maraviroc. This can be achieved through various methods, including the use of deuterated reagents in the synthesis process. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boron reagent with a halogenated aromatic compound under palladium catalysis .

Industrial Production Methods: : Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and quality control to meet research-grade standards .

Analyse Chemischer Reaktionen

Types of Reactions: : 4-Hydroxyphenyl Maraviroc-d6 can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

4-Hydroxyphenyl Maraviroc-d6 has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace the pathways and interactions of Maraviroc in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Maraviroc.

Industry: Applied in the development of new pharmaceuticals and in quality control processes.

Wirkmechanismus

The mechanism of action of 4-Hydroxyphenyl Maraviroc-d6 is similar to that of Maraviroc. Maraviroc is a selective, slowly reversible antagonist of the CCR5 receptor. By binding to CCR5, Maraviroc prevents the interaction between HIV-1 gp120 and the receptor, thereby inhibiting the entry of the virus into CD4+ cells. This action blocks the viral replication cycle at an early stage .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Maraviroc: The parent compound, used in the treatment of HIV-1 infection.

4-Hydroxyphenyl Maraviroc: The non-deuterated analog, also a metabolite of Maraviroc.

Other CCR5 Antagonists: Compounds like Vicriviroc and Aplaviroc, which also target the CCR5 receptor but may have different pharmacokinetic profiles and side effects.

Uniqueness: : 4-Hydroxyphenyl Maraviroc-d6 is unique due to the presence of deuterium atoms, which enhance its stability and make it an ideal candidate for detailed pharmacokinetic and metabolic studies. The deuterium labeling allows for precise tracking and quantification in mass spectrometry, providing valuable insights into the behavior of Maraviroc in biological systems .

Biologische Aktivität

4-Hydroxyphenyl Maraviroc-d6 is a deuterated derivative of Maraviroc, an established CCR5 antagonist used in the treatment of HIV. The incorporation of deuterium atoms enhances the stability and tracking of metabolic processes in biological systems. This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, potential applications in research, and comparative studies with related compounds.

This compound functions primarily as a selective antagonist for the CCR5 receptor. By blocking this receptor, it prevents HIV from entering host immune cells, thereby inhibiting viral replication. The hydroxyphenyl modification may alter its interaction profile compared to Maraviroc, potentially enhancing its efficacy or altering its pharmacokinetic properties.

Pharmacokinetics and Stability

The deuterated form of Maraviroc is expected to exhibit altered metabolic pathways, which can be beneficial in pharmacokinetic studies. The presence of deuterium allows for more precise tracking of the compound in biological systems without significantly changing its biological activity. This characteristic makes it particularly valuable for studies aimed at understanding drug metabolism and interactions.

Table 1: Comparison of Related Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Maraviroc | 143171-10-0 | Parent compound; CCR5 antagonist |

| Maraviroc-d6 | 1033699-22-7 | Deuterated version of Maraviroc |

| This compound | 1217513-42-2 | Hydroxy derivative with potential altered activity |

| N-Formyl Maraviroc-d6 | 1346597-31-6 | Incorporates a formyl group; used for metabolic studies |

Research Findings

Recent studies have demonstrated that this compound retains biological activity similar to that of its parent compound. Its unique isotopic labeling enables researchers to conduct detailed investigations into its binding affinity to the CCR5 receptor and its interactions with other drugs.

Case Study: Binding Affinity and Interaction Studies

In a series of experiments aimed at elucidating the binding dynamics of this compound, researchers utilized surface plasmon resonance (SPR) techniques. The results indicated that the compound exhibits a high binding affinity for CCR5, comparable to that of Maraviroc. This supports its potential use in therapeutic applications targeting HIV.

Applications in Scientific Research

The biological activity and stability of this compound make it a valuable tool for various applications:

- Pharmacokinetic Studies : Its deuterated nature allows for enhanced tracking in metabolic studies.

- Drug Interaction Studies : Understanding how this compound interacts with other antiretroviral agents can lead to optimized treatment regimens.

- Mechanistic Studies : Investigating the specific pathways through which it exerts its effects on viral replication can provide insights into new therapeutic strategies.

Eigenschaften

Molekularformel |

C29H41F2N5O2 |

|---|---|

Molekulargewicht |

535.7 g/mol |

IUPAC-Name |

4,4-difluoro-N-[(1S)-3-[(1R,5S)-3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-(4-hydroxyphenyl)propyl]cyclohexane-1-carboxamide |

InChI |

InChI=1S/C29H41F2N5O2/c1-18(2)27-34-33-19(3)36(27)24-16-22-6-7-23(17-24)35(22)15-12-26(20-4-8-25(37)9-5-20)32-28(38)21-10-13-29(30,31)14-11-21/h4-5,8-9,18,21-24,26,37H,6-7,10-17H2,1-3H3,(H,32,38)/t22-,23+,24?,26-/m0/s1/i1D3,2D3 |

InChI-Schlüssel |

FWOMXCBURQJRQH-KKZUANEFSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C(C1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CC=C(C=C4)O)NC(=O)C5CCC(CC5)(F)F)C)C([2H])([2H])[2H] |

Kanonische SMILES |

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=C(C=C4)O)NC(=O)C5CCC(CC5)(F)F)C(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.